Cas no 187150-19-2 ((3-aminopropyl)(2-methoxyethyl)amine)
(3-Aminopropyl)(2-methoxyethyl)amine is a bifunctional amine compound featuring both primary and secondary amine groups, along with an ether linkage. Its molecular structure, combining a propylamine backbone with a methoxyethyl substituent, provides versatile reactivity, making it useful in organic synthesis, coordination chemistry, and polymer applications. The primary amine group enables coupling reactions, while the secondary amine and ether moiety enhance solubility and chelating properties. This compound is particularly valuable as a ligand for metal complexes or as a building block for functionalized materials. Its balanced hydrophilicity and reactivity make it suitable for pharmaceutical intermediates, surfactants, and crosslinking agents. Proper handling is required due to its alkaline nature and potential sensitivity to moisture.
187150-19-2 structure
Product Name:(3-aminopropyl)(2-methoxyethyl)amine
CAS No:187150-19-2
MF:C6H16N2O
MW:132.204041481018
CID:1077260
PubChem ID:10975518
Update Time:2025-05-27
(3-aminopropyl)(2-methoxyethyl)amine Chemical and Physical Properties
Names and Identifiers
-
- N1-(2-Methoxyethyl)-1,3-propanediamine
- (3-aminopropyl)(2-methoxyethyl)amine
- AG-B-38210
- ARONIS24397
- CTK7E8468
- SBB080808
- N-(2-methoxyethyl)-1,3-propanediamine
- AKOS005267218
- EN300-141355
- 187150-19-2
- Z970105370
- N'-(2-methoxyethyl)propane-1,3-diamine
- SCHEMBL8309708
- CS-0234381
- DTXSID30450337
- F2187-1238
- DB-188725
-
- MDL: MFCD10687308
- Inchi: 1S/C6H16N2O/c1-9-6-5-8-4-2-3-7/h8H,2-7H2,1H3
- InChI Key: LCVKUHWARTYVOZ-UHFFFAOYSA-N
- SMILES: O(C)CCNCCCN
Computed Properties
- Exact Mass: 132.126263138g/mol
- Monoisotopic Mass: 132.126263138g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 6
- Complexity: 50.3
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.9
- Topological Polar Surface Area: 47.3Ų
(3-aminopropyl)(2-methoxyethyl)amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B427053-10mg |
N-(2-methoxyethyl)-1,3-propanediamine |
187150-19-2 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B427053-50mg |
N-(2-methoxyethyl)-1,3-propanediamine |
187150-19-2 | 50mg |
$ 160.00 | 2022-06-07 | ||
| TRC | B427053-100mg |
N-(2-methoxyethyl)-1,3-propanediamine |
187150-19-2 | 100mg |
$ 230.00 | 2022-06-07 | ||
| Enamine | EN300-141355-0.05g |
(3-aminopropyl)(2-methoxyethyl)amine |
187150-19-2 | 95.0% | 0.05g |
$101.0 | 2025-02-21 | |
| Enamine | EN300-141355-0.1g |
(3-aminopropyl)(2-methoxyethyl)amine |
187150-19-2 | 95.0% | 0.1g |
$152.0 | 2025-02-21 | |
| Enamine | EN300-141355-0.25g |
(3-aminopropyl)(2-methoxyethyl)amine |
187150-19-2 | 95.0% | 0.25g |
$216.0 | 2025-02-21 | |
| Enamine | EN300-141355-0.5g |
(3-aminopropyl)(2-methoxyethyl)amine |
187150-19-2 | 95.0% | 0.5g |
$407.0 | 2025-02-21 | |
| Enamine | EN300-141355-1.0g |
(3-aminopropyl)(2-methoxyethyl)amine |
187150-19-2 | 95.0% | 1.0g |
$528.0 | 2025-02-21 | |
| Enamine | EN300-141355-2.5g |
(3-aminopropyl)(2-methoxyethyl)amine |
187150-19-2 | 95.0% | 2.5g |
$1034.0 | 2025-02-21 | |
| Enamine | EN300-141355-5.0g |
(3-aminopropyl)(2-methoxyethyl)amine |
187150-19-2 | 95.0% | 5.0g |
$1530.0 | 2025-02-21 |
(3-aminopropyl)(2-methoxyethyl)amine Related Literature
-
Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
-
Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
-
Jonas Kind,Lukas Kaltschnee,Martin Leyendecker,Christina M. Thiele Chem. Commun., 2016,52, 12506-12509
-
Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
-
N. Soin,D. Boyer,K. Prashanthi,S. Sharma,A. A. Narasimulu,J. Luo,T. H. Shah,E. Siores,T. Thundat Chem. Commun., 2015,51, 8257-8260
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